Cas no 1550111-62-0 (3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine)

3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine
- 1550111-62-0
- EN300-1476752
-
- Inchi: 1S/C11H19N3/c1-3-14-8-11(7-13-14)10-4-9(2)5-12-6-10/h7-10,12H,3-6H2,1-2H3
- InChI Key: ZHLHCXHLRCAILS-UHFFFAOYSA-N
- SMILES: N1CC(C)CC(C2C=NN(CC)C=2)C1
Computed Properties
- Exact Mass: 193.157897619g/mol
- Monoisotopic Mass: 193.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 29.8Ų
3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1476752-0.1g |
3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine |
1550111-62-0 | 0.1g |
$1433.0 | 2023-05-23 | ||
Enamine | EN300-1476752-0.5g |
3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine |
1550111-62-0 | 0.5g |
$1563.0 | 2023-05-23 | ||
Enamine | EN300-1476752-2.5g |
3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine |
1550111-62-0 | 2.5g |
$3191.0 | 2023-05-23 | ||
Enamine | EN300-1476752-0.05g |
3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine |
1550111-62-0 | 0.05g |
$1368.0 | 2023-05-23 | ||
Enamine | EN300-1476752-50mg |
3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine |
1550111-62-0 | 50mg |
$827.0 | 2023-09-29 | ||
Enamine | EN300-1476752-100mg |
3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine |
1550111-62-0 | 100mg |
$867.0 | 2023-09-29 | ||
Enamine | EN300-1476752-250mg |
3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine |
1550111-62-0 | 250mg |
$906.0 | 2023-09-29 | ||
Enamine | EN300-1476752-0.25g |
3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine |
1550111-62-0 | 0.25g |
$1498.0 | 2023-05-23 | ||
Enamine | EN300-1476752-10.0g |
3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine |
1550111-62-0 | 10g |
$7004.0 | 2023-05-23 | ||
Enamine | EN300-1476752-1.0g |
3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine |
1550111-62-0 | 1g |
$1629.0 | 2023-05-23 |
3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine Related Literature
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
Additional information on 3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine
Introduction to 3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine (CAS No. 1550111-62-0)
3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine, with the CAS number 1550111-62-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a piperidine ring substituted with a 1-ethyl-1H-pyrazol-4-yl group and a methyl group. These structural elements contribute to its pharmacological properties, making it a promising candidate for various drug development initiatives.
The 3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine molecule is of particular interest due to its potential as a modulator of several important biological targets. Recent studies have explored its interactions with receptors and enzymes involved in central nervous system (CNS) disorders, cardiovascular diseases, and metabolic disorders. The compound's ability to selectively bind to these targets has led to its evaluation in preclinical and early clinical trials for the treatment of conditions such as anxiety, depression, and chronic pain.
In the context of 3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine, the piperidine ring is a common structural motif found in many bioactive compounds. This ring system provides a flexible scaffold that can be modified to enhance binding affinity and selectivity for specific receptors. The 1-ethyl-1H-pyrazol-4-yl substitution adds further complexity and functionality, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. The methyl group at the 5-position of the piperidine ring contributes to the overall lipophilicity of the molecule, which is crucial for its ability to cross biological membranes and reach its intended targets.
Recent research has highlighted the potential of 3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine as an anxiolytic agent. Studies conducted in animal models have shown that this compound exhibits significant anxiolytic effects without causing sedation or motor impairment, which are common side effects of traditional anxiolytics such as benzodiazepines. These findings suggest that 3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine may offer a safer and more effective alternative for treating anxiety disorders.
Beyond its anxiolytic properties, 3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine has also been investigated for its potential antidepressant effects. Preclinical studies have demonstrated that this compound can enhance serotonin and norepinephrine levels in the brain, which are neurotransmitters known to play a critical role in mood regulation. These findings have led to further exploration of 3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine as a novel antidepressant agent, with ongoing clinical trials aimed at evaluating its safety and efficacy in human subjects.
The pharmacokinetic profile of 3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine is another area of active research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its therapeutic utility. Its oral bioavailability is high, and it demonstrates good brain penetration, making it suitable for treating CNS disorders. Additionally, 3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine has been found to have a low potential for drug-drug interactions, which is an important consideration in drug development.
In terms of safety, 3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine has shown a favorable toxicity profile in preclinical studies. It has been well-tolerated at therapeutic doses and has not exhibited significant adverse effects on major organs or systems. However, as with any new drug candidate, further extensive safety evaluations are necessary before it can be approved for clinical use.
The development of 3-(1-ethyl-1H-pyrazol-4-y l)-5-methylpiperidine as a therapeutic agent is part of a broader trend in medicinal chemistry towards designing more selective and potent compounds with improved safety profiles. This approach aims to address the limitations of existing treatments and provide better options for patients suffering from various diseases and disorders.
In conclusion, 3-(1 - ethyl - 1 H - pyrazol - 4 - yl) - 5 - methyl piperidine (CAS No. 1550 00 - 62 - 0) represents a promising compound with potential applications in the treatment of anxiety, depression, and other CNS disorders. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry.
1550111-62-0 (3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine) Related Products
- 929804-89-7((1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine)
- 28469-23-0(4-nitro-1-phenethyl-1H-pyrazole)
- 391868-97-6(3-chloro-N-(5-{2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide)
- 1892853-56-3(2-methyl-2-2-(pyrrolidin-1-yl)phenylpropanal)
- 1355204-75-9(4-(3-Methyl-5-propionyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester)
- 2171212-44-3((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acid)
- 1788125-45-0(Benzeneethanamine, 4-bromo-2-chloro-β-fluoro-)
- 1045816-99-6((2S,3R)-3-Amino-2-methylbutyric acid HCl)
- 1805081-64-4(4-Chloro-6-(difluoromethyl)-2-methoxypyridine-3-carboxylic acid)
- 138907-13-8(1-(3-phenylprop-2-yn-1-yl)cyclohexan-1-ol)




